molecular formula C19H18ClN3O2 B7683988 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide

Cat. No. B7683988
M. Wt: 355.8 g/mol
InChI Key: YYQILWGPAVPDNO-UHFFFAOYSA-N
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Description

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.8 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide' involves the synthesis of the oxadiazole ring followed by the coupling of the oxadiazole with the propanamide group. The final step involves the introduction of the 4-chlorophenyl and 3,4-dimethylphenyl groups.

Starting Materials
4-chlorobenzoic acid, hydrazine hydrate, acetic anhydride, 3,4-dimethylbenzaldehyde, ethyl acetoacetate, sodium ethoxide, 3-bromo-1-chloropropane, N,N-dimethylformamide, triethylamine, 4-chlorophenylboronic acid, copper(I) iodide, potassium carbonate, N,N-dimethylacetamide, N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine, 3,4-dimethylphenylamine

Reaction
Synthesis of 4-chlorophenylhydrazine from 4-chlorobenzoic acid and hydrazine hydrate, Synthesis of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid from 4-chlorophenylhydrazine and ethyl acetoacetate, Synthesis of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester from 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid and acetic anhydride, Synthesis of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester from 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid and acetic anhydride, Synthesis of N-(3,4-dimethylphenyl)propanamide from 3,4-dimethylbenzaldehyde and 3-bromo-1-chloropropane, Synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)propanamide from 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester, N-(3,4-dimethylphenyl)propanamide, 4-chlorophenylboronic acid, copper(I) iodide, potassium carbonate, N,N-dimethylacetamide, N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine, and triethylamine

properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12-3-8-16(11-13(12)2)21-17(24)9-10-18-22-19(23-25-18)14-4-6-15(20)7-5-14/h3-8,11H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQILWGPAVPDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)propanamide

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